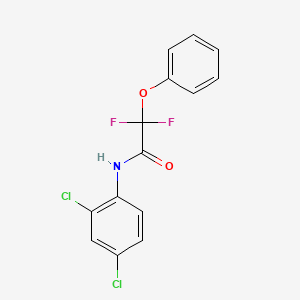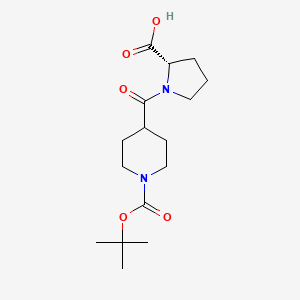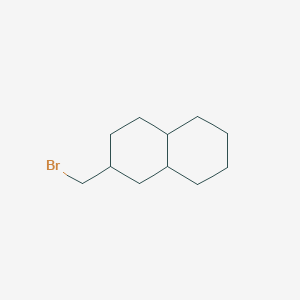
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene, commonly known as BMDN, is a synthetic organic compound with a molecular formula of C12H19Br. It is a colorless to pale yellow liquid that is used in scientific research for its unique properties. BMDN is a bicyclic compound that contains a bromine atom and a methyl group attached to a naphthalene ring system.
Scientific Research Applications
Synthesis of Non-steroidal Anti-inflammatory Agents
2-Bromo-6-methoxynaphthalene, a compound related to the chemical structure , is an important intermediate in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Various synthetic procedures exist for its preparation, including methylation of 6-bromo-2-naphthol. New methylating reagents and methods have been developed due to environmental and toxicological concerns, highlighting the ongoing innovation in synthetic chemistry for safer and more efficient drug synthesis processes (Xu & He, 2010).
Advanced Polymer Synthesis
The compound 5-(Bromomethyl)-1,3-dihydroxybenzene, closely related to the compound of interest, has been used in the self-condensation process to generate hyperbranched polymers. These polymers exhibit a large number of phenolic hydroxyl groups, which can be modified readily by acylation, benzylation, or silylation, demonstrating the compound's utility in the development of advanced polymeric materials with potential applications in various fields, including coatings and adhesives (Uhrich, Hawker, Fréchet, & Turner, 1992).
Synthesis of Aromatic Polyesters
Cardo bisphenols containing the decahydronaphthalene group, similar to the chemical structure in focus, have been synthesized and utilized for the synthesis of new aromatic polyesters. These polyesters, characterized by good solubility in organic solvents and thermal stability, have potential applications in high-performance materials due to their tough, transparent, and flexible film-forming capabilities (Honkhambe et al., 2010).
Development of New Heterocyclic Systems
Methyl 2-(bromomethyl)thiophene-3-carboxylates, which share reactivity traits with the compound , have been used to synthesize new heterocyclic systems such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This highlights the compound's role in the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
properties
IUPAC Name |
2-(bromomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYQKIUHQHOHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

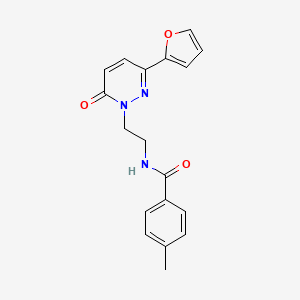
![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2636431.png)
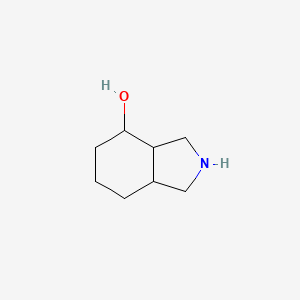
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid](/img/structure/B2636435.png)
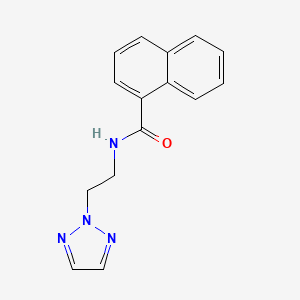
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)

![2-oxo-N-[2-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2636443.png)
